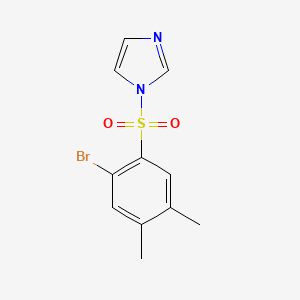![molecular formula C18H14Cl2N2S2 B15108435 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole](/img/structure/B15108435.png)
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Métodos De Preparación
The synthesis of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole typically involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid to form 6-chloro-2-aminobenzothiazole . This intermediate can then be further reacted with various reagents to introduce the butyl chain and additional benzothiazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and other advanced techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole has been investigated for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may act on sodium channels and N-methyl-D-aspartate (NMDA) receptors, similar to other benzothiazole derivatives . Its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its use in the synthesis of various bioactive compounds.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Studied for their anticonvulsant properties.
Benzothiazolo[2,3-b]quinazoline-2H-ones: Investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C18H14Cl2N2S2 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H14Cl2N2S2/c19-11-5-7-13-15(9-11)23-17(21-13)3-1-2-4-18-22-14-8-6-12(20)10-16(14)24-18/h5-10H,1-4H2 |
Clave InChI |
UYRAXIXRHCLJRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=N2)CCCCC3=NC4=C(S3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
![(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108379.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15108383.png)
![(2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B15108387.png)
![7-[(2-chlorophenyl)methyl]-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108394.png)

![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine](/img/structure/B15108402.png)
![benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15108404.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B15108410.png)
![1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15108411.png)
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15108422.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B15108424.png)
